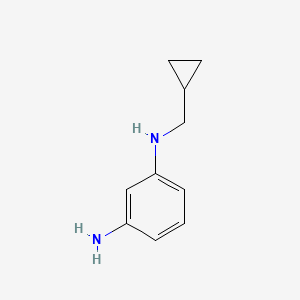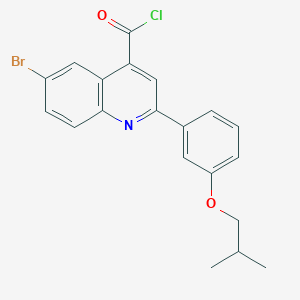
6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride
説明
6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride (6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride) is an organic compound that has been used for many years in various scientific research applications. It is a versatile compound with many potential uses, and is widely studied for its unique properties. 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride is a brominated version of quinoline-4-carbonyl chloride, and it has been used in many different scientific research applications, including synthesis, medicinal chemistry, and biochemistry.
科学的研究の応用
1. Medicinal Chemistry
- Application : Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are present in various therapeutic agents .
- Method : Synthetic and medicinal chemists produce greener and more sustainable chemical processes . This includes multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
- Results : Quinoline derivatives have shown medicinal importance such as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
2. Spectrophotometric Detection of Tin (II)
- Application : An extractive spectrophotometric approach is devised for the determination of tin (II) traces .
- Method : The method involves the formation of a yellow-colored complex after the binding of a quinoline derivative and tin (II) in a slightly acidic medium (HCl) . The complex shows absorbance at 434 nm .
- Results : The outcomes of spectral investigation for complexation showed a Beer’s range of 0–1.3 μg Sn mL −1, molar absorptivity, specific absorptivity and Sandell’s complex sensitivity are 9.291×10 4 L mol −1 cm −1, 0.490 mL g −1 cm −1 and 0.002040 μg cm −2 at 434 nm .
特性
IUPAC Name |
6-bromo-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrClNO2/c1-12(2)11-25-15-5-3-4-13(8-15)19-10-17(20(22)24)16-9-14(21)6-7-18(16)23-19/h3-10,12H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZADMLGMIETRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



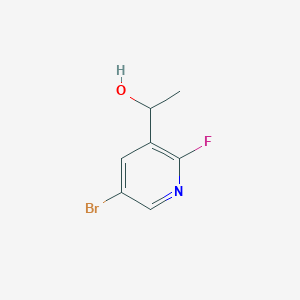
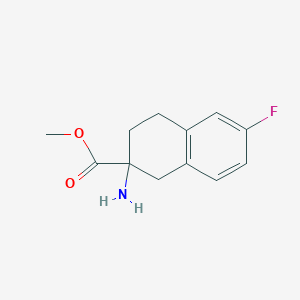
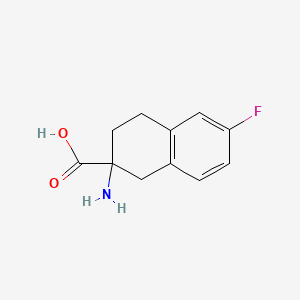
![[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid](/img/structure/B1372751.png)
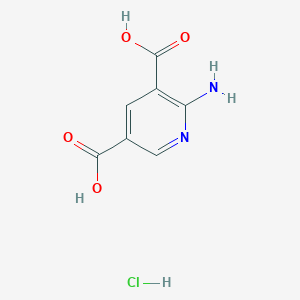
![3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1372757.png)
![2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B1372758.png)
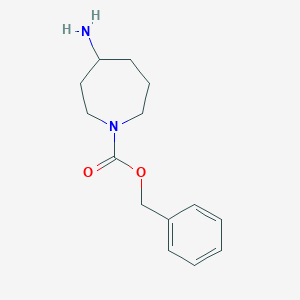
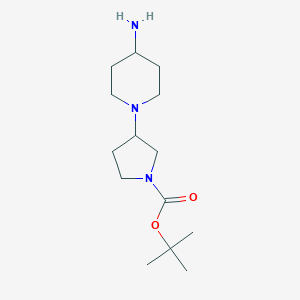
![[1-(4-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1372763.png)
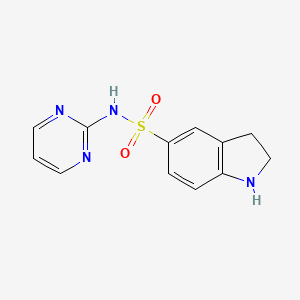
![3-{[(2-Ethylhexyl)oxy]methyl}aniline](/img/structure/B1372766.png)

